molecular formula C8H13BrO B13477615 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one

3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one

Cat. No.: B13477615
M. Wt: 205.09 g/mol
InChI Key: YJHJMUUBVOLHAY-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a bromoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-dimethylcyclobutanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted cyclobutanones.

    Reduction: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanol.

    Oxidation: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanecarboxylic acid.

Scientific Research Applications

3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclobutanone: Lacks the bromoethyl group, making it less reactive in substitution reactions.

    3-(2-Chloroethyl)-2,2-dimethylcyclobutan-1-one: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.

    3-(2-Iodoethyl)-2,2-dimethylcyclobutan-1-one: Contains an iodoethyl group, which is more reactive in substitution reactions compared to the bromoethyl group.

Uniqueness

3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

3-(2-bromoethyl)-2,2-dimethylcyclobutan-1-one

InChI

InChI=1S/C8H13BrO/c1-8(2)6(3-4-9)5-7(8)10/h6H,3-5H2,1-2H3

InChI Key

YJHJMUUBVOLHAY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1=O)CCBr)C

Origin of Product

United States

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